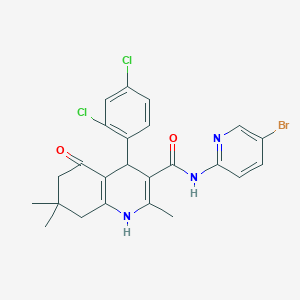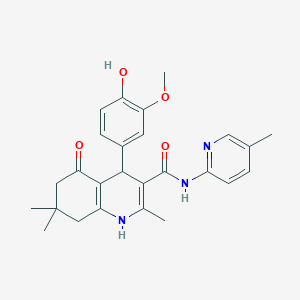
N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BRD4 inhibitor, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor works by binding to the bromodomain of N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, preventing it from interacting with acetylated histones and other transcription factors. This leads to the suppression of oncogenic gene expression and the promotion of apoptosis in cancer cells. Additionally, N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been shown to inhibit the expression of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases.
Biochemical and Physiological Effects
N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been shown to inhibit the replication of human papillomavirus (HPV) and hepatitis B virus (HBV). Additionally, N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been shown to increase insulin sensitivity, making it a potential treatment for type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor is its specificity for N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, making it a valuable tool for studying the role of N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in gene expression regulation. However, one of the limitations of N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor is its relatively short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are many potential future directions for the study of N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor. One area of interest is the development of more potent and selective N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitors with longer half-lives. Additionally, the role of N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in other diseases, such as cardiovascular disease and neurodegenerative diseases, is an area of active research. Finally, the combination of N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor with other cancer therapies, such as chemotherapy and immunotherapy, is an area of interest for improving cancer treatment outcomes.
Conclusion
In conclusion, N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor is a promising chemical compound that has been extensively studied for its potential applications in scientific research. Its specificity for N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide makes it a valuable tool for studying the role of N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in gene expression regulation, and its anti-cancer and anti-inflammatory properties make it a potential treatment for a variety of diseases. However, its relatively short half-life and limitations in vivo highlight the need for further research and development.
Méthodes De Synthèse
The synthesis of N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor involves several steps, including the condensation of 2,4-dichlorophenylacetonitrile with 5-bromo-2-pyridinecarboxaldehyde, followed by reduction and cyclization to form the quinoline ring. The final step involves the introduction of the carboxamide group to the quinoline ring. The synthesis of N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been optimized to increase yield and purity, making it readily available for scientific research.
Applications De Recherche Scientifique
N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a member of the bromodomain and extraterminal domain (BET) protein family, which plays a crucial role in gene expression regulation. Inhibiting N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to suppress the growth of cancer cells, making it a promising target for cancer therapy.
Propriétés
Nom du produit |
N-(5-Bromo-2-pyridinyl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Formule moléculaire |
C24H22BrCl2N3O2 |
Poids moléculaire |
535.3 g/mol |
Nom IUPAC |
N-(5-bromopyridin-2-yl)-4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C24H22BrCl2N3O2/c1-12-20(23(32)30-19-7-4-13(25)11-28-19)21(15-6-5-14(26)8-16(15)27)22-17(29-12)9-24(2,3)10-18(22)31/h4-8,11,21,29H,9-10H2,1-3H3,(H,28,30,32) |
Clé InChI |
STPXDHXLWFLOPK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=NC=C(C=C4)Br |
SMILES canonique |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=NC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-amino-N-(2-naphthyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304126.png)
![3-amino-N-(2-naphthyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304127.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304129.png)
![1-(4-Bromophenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone](/img/structure/B304133.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B304134.png)
![2-[(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B304135.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B304136.png)

![3-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304138.png)